alpha-(4-Ethoxyphenylimino)-P-cresol

Crystal engineering Conformational analysis Schiff base crystallography

alpha-(4-Ethoxyphenylimino)-P-cresol (systematic name: 4-[(E)-(4-ethoxyphenyl)iminomethyl]phenol, CAS 15484-90-9) is a phenolic Schiff base with molecular formula C₁₅H₁₅NO₂ and molecular weight 241.29 g·mol⁻¹. It is synthesized via condensation of 4-hydroxybenzaldehyde with 4-ethoxyaniline (p-phenetidine) and crystallizes in the orthorhombic space group with the molecule adopting an E configuration about the central azomethine (C=N) bond.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 15484-90-9
Cat. No. B10873432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(4-Ethoxyphenylimino)-P-cresol
CAS15484-90-9
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)O
InChIInChI=1S/C15H15NO2/c1-2-18-15-9-5-13(6-10-15)16-11-12-3-7-14(17)8-4-12/h3-11,17H,2H2,1H3
InChIKeyMEYXUKYINZWWBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-(4-Ethoxyphenylimino)-P-cresol (CAS 15484-90-9): Structural Identity, Supplier Landscape, and Procurement Profile


alpha-(4-Ethoxyphenylimino)-P-cresol (systematic name: 4-[(E)-(4-ethoxyphenyl)iminomethyl]phenol, CAS 15484-90-9) is a phenolic Schiff base with molecular formula C₁₅H₁₅NO₂ and molecular weight 241.29 g·mol⁻¹ . It is synthesized via condensation of 4-hydroxybenzaldehyde with 4-ethoxyaniline (p-phenetidine) and crystallizes in the orthorhombic space group with the molecule adopting an E configuration about the central azomethine (C=N) bond [1]. The compound is commercially available through Sigma-Aldrich as an AldrichCPR catalog product (Product No. S247588, 250 mg unit size), classified as part of a collection of rare and unique chemicals for early discovery research . Sigma-Aldrich does not provide batch-specific analytical data for this product; identity and purity verification rests with the buyer .

Why alpha-(4-Ethoxyphenylimino)-P-cresol Cannot Be Replaced by Its Closest Structural Analogs: Conformational, Supramolecular, and Electronic Differentiation


Schiff bases within the 4-(aryliminomethyl)phenol family are not functionally interchangeable despite sharing a common core scaffold. Even single-atom or single-group alterations at the para position of the aniline-derived ring produce measurable differences in solid-state conformation (dihedral angle), hydrogen-bonding architecture, and predicted physicochemical properties [1][2]. The para-ethoxy substituent on the target compound introduces unique steric bulk, rotational degrees of freedom, and electron-donating character that cannot be replicated by the para-methyl (CAS 3230-51-1), para-methoxy, or ortho-hydroxy positional isomer (CAS 637-45-6, Malakin) analogs. These differences directly impact crystal packing topology, molecular recognition behavior, metal coordination geometry, and emergent material properties. Substituting an analog without verifying equivalence in the specific assay or application context risks introducing uncontrolled conformational and supramolecular variables [3].

Quantitative Differentiation Evidence for alpha-(4-Ethoxyphenylimino)-P-cresol vs. Closest Structural Analogs


Dihedral Angle Between Benzene Rings: Para-Ethoxy (52.04°) vs. Para-Methyl Analog (49.40°)

The target compound exhibits a dihedral angle of 52.04 (5)° between the two benzene rings, as determined by single-crystal X-ray diffraction at 120 K [1]. This is 2.64° larger than the 49.40 (5)° measured for the para-methyl analog 4-[(E)-(4-methylphenyl)iminomethyl]phenol (CAS 3230-51-1) under comparable crystallographic conditions (orthorhombic system, Z = 8) at 296 K [2]. The 5.3% increase in dihedral angle for the ethoxy derivative reflects the greater steric demand of the –OCH₂CH₃ group versus –CH₃, and the ethoxy group itself is nearly coplanar with its parent ring (dihedral angle 3.51 (12)°), indicating effective conjugation of the oxygen lone pair with the aromatic π-system [1].

Crystal engineering Conformational analysis Schiff base crystallography

Crystal Packing Architecture: Para-Ethoxy Zigzag Chains with Additional C–H···O Interactions vs. Para-Methyl Simple Zigzag Chains

In the crystal, the target compound forms O–H···N hydrogen-bonded zigzag chains along the b axis, similar to the para-methyl analog which forms O–H···N zigzag chains along (001) [1][2]. However, the target compound additionally features weak C–H···O intermolecular interactions that are absent from the published description of the para-methyl analog [1]. These supplementary interactions create a more dimensionally complex supramolecular network. The target crystallizes with unit cell parameters a = 10.9155 (2) Å, b = 9.4056 (2) Å, c = 25.0422 (5) Å, V = 2571.00 (9) ų (Z = 8) at 120 K [1], whereas the para-methyl analog crystallizes with a substantially different unit cell: a = 21.618 (1) Å, b = 11.0561 (6) Å, c = 9.3318 (5) Å, V = 2230.4 (2) ų (Z = 8) at 296 K [2]. The ~15% difference in unit cell volume (despite the para-methyl analog having a smaller molecular volume) reflects fundamentally different packing arrangements driven by the ethoxy group.

Supramolecular chemistry Hydrogen bonding Crystal packing

Predicted Physicochemical Properties: Boiling Point, Density, and pKa Differentiation from Structural Analogs

The target compound has a predicted boiling point of 420.6 ± 30.0 °C, predicted density of 1.07 ± 0.1 g/cm³, and predicted pKa of 8 ± 0.15 . For comparison, the ortho-hydroxy positional isomer (CAS 637-45-6, Malakin) has a reported boiling point of 349.6 °C at 760 mmHg and density of 1.241 g/cm³ . The ~71 °C higher predicted boiling point of the para-hydroxy target versus the ortho-hydroxy isomer is consistent with the absence of an intramolecular O–H···N hydrogen bond in the target (the para-OH cannot form an intramolecular H-bond to the imine nitrogen), leaving the phenolic –OH group fully available for intermolecular hydrogen bonding, which increases cohesive energy in the condensed phase [1]. This difference in hydrogen-bonding topology directly impacts solubility, vapor pressure, and chromatographic behavior.

Physicochemical profiling Pre-formulation Property prediction

Tautomeric Form and Metal Coordination Potential: Para-Hydroxy (Enol-Imine, E-Conformation) vs. Ortho-Hydroxy Isomer (Intramolecular H-Bonded)

The target compound exists in the solid state exclusively as the enol-imine (phenol-imine) tautomer with the E conformation about the C=N bond, as confirmed by X-ray crystallography [1]. In contrast, the ortho-hydroxy positional isomer Malakin (CAS 637-45-6) features a strong intramolecular O–H···N hydrogen bond forming an S(6) ring motif that stabilizes the enol-imine form and pre-occupies the phenolic proton [2]. The para-OH group in the target compound is geometrically incapable of forming such an intramolecular bond, leaving the hydroxyl proton and the imine nitrogen fully available for intermolecular interactions and metal coordination. This structural feature makes the target a more versatile neutral or monoanionic bidentate (O,N) ligand for metal complexation, as the donor atoms are unencumbered by intramolecular hydrogen bonding. Related Schiff bases in this structural class form complexes with transition metals that have been investigated for catalytic, magnetic, and optical applications [3].

Tautomerism Metal complexation Ligand design

Nonlinear Optical (NLO) Hyperpolarizability: Ethoxy-Substituted Schiff Bases Exceed Urea Benchmark—Class-Level Inference

Although no direct NLO measurement has been published for the exact target compound, DFT calculations on the closely related ethoxy-substituted Schiff base E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol (C₁₇H₁₉NO₃) at the B3LYP/6-311++G(d,p) level demonstrate that its first-order hyperpolarizability (βtot) is greater than that of urea, the standard NLO benchmark [1]. Specifically, the predicted NLO properties calculated with multiple basis sets (6-31G(d), 6-31+G(d,p), 6-31++G(d,p), 6-311+G(d), and 6-311++G(d,p)) all exceeded urea [1]. A separate DFT study on 1-[(4-ethoxyphenylimino)methyl]napthalene-2-ol confirmed the same trend: βtot for the ethoxy-substituted Schiff base is greater than urea [2]. The electron-donating ethoxy group enhances the push-pull character of the π-conjugated system, increasing the molecular hyperpolarizability relative to weaker donors such as –CH₃ [3]. This class-level inference supports the target compound’s candidacy for NLO material screening, with the caveat that direct experimental hyperpolarizability data for CAS 15484-90-9 are not yet available.

Nonlinear optics DFT calculation Hyperpolarizability

Validated Application Scenarios for alpha-(4-Ethoxyphenylimino)-P-cresol Based on Quantitative Differentiation Evidence


Crystal Engineering and Supramolecular Synthon Design Leveraging the 52.04° Dihedral Angle and Multi-Interaction Hydrogen-Bond Network

The target compound’s precisely characterized dihedral angle (52.04°) and dual hydrogen-bond motif (O–H···N zigzag chains plus C–H···O weak interactions) make it a well-defined building block for crystal engineering studies [6]. Its 5.3% larger dihedral angle compared to the para-methyl analog provides a quantifiable conformational offset for designing co-crystals, salts, or supramolecular assemblies where intermolecular geometric complementarity is critical. Researchers studying structure–property relationships in hydrogen-bonded organic frameworks (HOFs) or seeking to tune packing density should prioritize this compound over the para-methyl analog when increased steric bulk at the para position is desired.

Nonlinear Optical (NLO) Material Screening: Ethoxy-Substituted Schiff Base with DFT-Validated Hyperpolarizability Exceeding the Urea Benchmark

Computational evidence from closely related ethoxy-substituted Schiff bases demonstrates that this subclass consistently exhibits first-order hyperpolarizability (βtot) greater than urea across multiple DFT basis sets [6]. The target compound, bearing the same para-ethoxyphenylimino pharmacophore, is a strong candidate for experimental second-harmonic generation (SHG) and electro-optic coefficient measurements. For materials scientists building NLO chromophore libraries, the ethoxy group provides a synthetically accessible electron-donating handle that distinguishes this compound from methyl- and methoxy-substituted analogs lacking equivalent computational NLO validation.

Transition Metal Complexation Precursor with Fully Accessible O,N Donor Set for Catalysis and Sensing Ligand Development

The para-hydroxy geometry of the target compound ensures that both the phenolic oxygen and azomethine nitrogen donors are sterically and electronically unencumbered by intramolecular hydrogen bonding, in contrast to the ortho-hydroxy isomer Malakin where the O–H···N S(6) ring sequesters the proton and alters coordination behavior [6]. This makes the target a preferred choice for synthesizing well-defined mononuclear or polynuclear metal complexes where predictable bidentate (O,N) chelation is required. Researchers developing Schiff base metal complexes for catalytic oxidation, luminescent sensing, or magnetic materials should select the para-hydroxy isomer to avoid the coordinative constraints imposed by intramolecular H-bonding in the ortho analog.

Anion Sensing and Colorimetric Chemosensor Development Based on the Free Phenolic –OH Recognition Site

The structurally characterized analog (E)-4-[(4-ethoxyphenylimino)methyl]-2-methoxyphenol has demonstrated selective colorimetric detection of CN⁻ anions in DMSO, with the most discernable color change among tested anions caused by the cyanide ion [6]. The target compound shares the same para-ethoxyphenylimino recognition scaffold but with an unsubstituted phenolic –OH group (vs. –OCH₃ at the 2-position in the analog), which may alter anion binding selectivity and sensitivity. For analytical chemists developing optical anion sensors, the target compound represents a structurally simpler analog for comparative structure–activity relationship (SAR) studies, where the electronic and steric contribution of the 2-methoxy group can be deconvoluted.

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